molecular formula C17H22Cl2N4S B13781168 4H-Thieno(3,4-b)(1,5)benzodiazepine, 4-methyl-10-(4-methyl-1-piperazinyl)-, dihydrochloride CAS No. 74137-79-4

4H-Thieno(3,4-b)(1,5)benzodiazepine, 4-methyl-10-(4-methyl-1-piperazinyl)-, dihydrochloride

Cat. No.: B13781168
CAS No.: 74137-79-4
M. Wt: 385.4 g/mol
InChI Key: ZUACNJNZPRTPJM-UHFFFAOYSA-N
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Description

4H-Thieno(3,4-b)(1,5)benzodiazepine, 4-methyl-10-(4-methyl-1-piperazinyl)-, dihydrochloride is a chemical compound with a complex structure that belongs to the benzodiazepine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Thieno(3,4-b)(1,5)benzodiazepine, 4-methyl-10-(4-methyl-1-piperazinyl)-, dihydrochloride typically involves multiple steps, including the formation of the thieno ring and the benzodiazepine core. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can help achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4H-Thieno(3,4-b)(1,5)benzodiazepine, 4-methyl-10-(4-methyl-1-piperazinyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4H-Thieno(3,4-b)(1,5)benzodiazepine, 4-methyl-10-(4-methyl-1-piperazinyl)-, dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate neurotransmitter activity and its potential use in treating neurological disorders.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4H-Thieno(3,4-b)(1,5)benzodiazepine, 4-methyl-10-(4-methyl-1-piperazinyl)-, dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may bind to neurotransmitter receptors, altering their activity and influencing neuronal signaling.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include other benzodiazepines and thieno derivatives, such as diazepam, lorazepam, and thienodiazepines.

Uniqueness

What sets 4H-Thieno(3,4-b)(1,5)benzodiazepine, 4-methyl-10-(4-methyl-1-piperazinyl)-, dihydrochloride apart is its unique structure, which combines the thieno and benzodiazepine cores with a piperazine moiety

Properties

CAS No.

74137-79-4

Molecular Formula

C17H22Cl2N4S

Molecular Weight

385.4 g/mol

IUPAC Name

10-methyl-4-(4-methylpiperazin-1-yl)thieno[3,4-b][1,5]benzodiazepine;dihydrochloride

InChI

InChI=1S/C17H20N4S.2ClH/c1-19-7-9-21(10-8-19)17-13-11-22-12-16(13)20(2)15-6-4-3-5-14(15)18-17;;/h3-6,11-12H,7-10H2,1-2H3;2*1H

InChI Key

ZUACNJNZPRTPJM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3N(C4=CSC=C42)C.Cl.Cl

Origin of Product

United States

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